![molecular formula C21H25ClN2O3 B3469300 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B3469300.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide
Overview
Description
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in treating various B-cell malignancies.
Mechanism of Action
BTK is a key mediator of B-cell receptor signaling, and its inhibition by N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide leads to the inhibition of downstream signaling pathways, including NF-κB, AKT, and ERK. This ultimately leads to the induction of apoptosis in malignant B-cells.
Biochemical and Physiological Effects
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide has been shown to have potent inhibitory effects on BTK activity in both in vitro and in vivo models. In preclinical models of B-cell malignancies, N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide has been shown to induce apoptosis of malignant B-cells, leading to tumor regression. N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide has also been shown to have synergistic effects with other drugs, such as venetoclax, in preclinical models of CLL.
Advantages and Limitations for Lab Experiments
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide has several advantages for use in lab experiments. It has a high degree of selectivity for BTK, which reduces the likelihood of off-target effects. It also has good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which can make formulation and administration challenging. It also has potential toxicity concerns, particularly in long-term studies.
Future Directions
There are several future directions for the development of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide. One potential area of interest is the combination of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide with other drugs, such as venetoclax or immune checkpoint inhibitors, to enhance its efficacy. Another potential area of interest is the development of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide for the treatment of other B-cell malignancies, such as Waldenstrom macroglobulinemia or primary central nervous system lymphoma. Additionally, further studies are needed to fully understand the potential toxicity concerns of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide and to develop strategies to mitigate them.
Scientific Research Applications
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide has been shown to inhibit BTK and downstream signaling pathways, leading to apoptosis of malignant B-cells.
properties
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-15(2)16-3-6-18(7-4-16)27-14-21(25)23-17-5-8-20(19(22)13-17)24-9-11-26-12-10-24/h3-8,13,15H,9-12,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWWNCYMTBFCGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



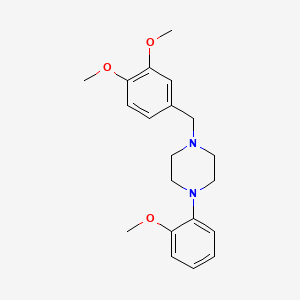
![N~2~-cyclohexyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3469224.png)

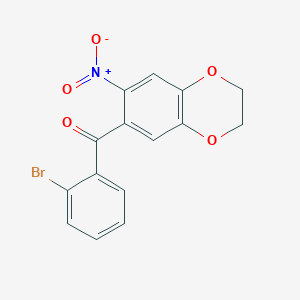
![N-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-phenyl-1,3-thiazol-5-yl}benzamide](/img/structure/B3469259.png)
![2-[(4-ethoxyphenyl)amino]-3-{[(4-ethoxyphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3469265.png)
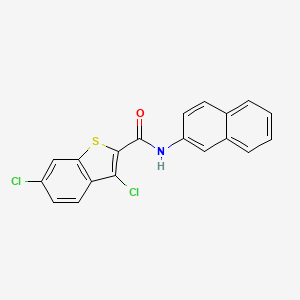
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3469269.png)
![methyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B3469277.png)
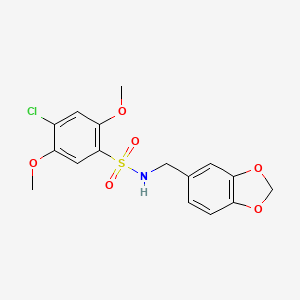
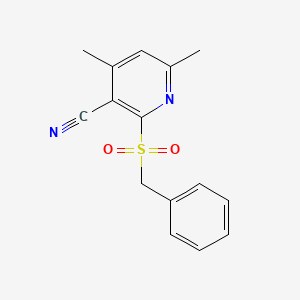
![2-[(4-chlorobenzyl)sulfonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B3469299.png)
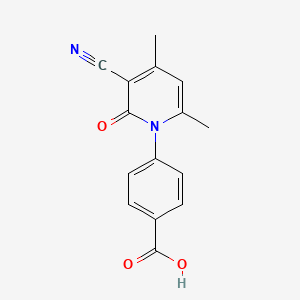
![3-methoxy-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B3469316.png)